
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene is an organic compound with the molecular formula C₈H₁₀F₂O It is characterized by a cyclobutene ring substituted with a cyclopropyl group, two fluorine atoms, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be synthesized through several methods, including:
-
Cyclopropanation of Alkenes: : This method involves the reaction of an alkene with a cyclopropylcarbene precursor in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of a metal catalyst like rhodium or copper.
-
Fluorination Reactions: : The introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reactions are often carried out under mild conditions to prevent decomposition of the product.
-
Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions. This step may require the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclobutene ring to a cyclobutane ring.
-
Substitution: : Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Methanol (CH₃OH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutane derivatives
Substitution: Amines, thiols
Scientific Research Applications
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropyl and fluorinated compounds.
-
Industry: : It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene involves its interaction with molecular targets through various pathways:
-
Enzyme Inhibition: : The compound can act as an inhibitor of enzymes that interact with cyclopropyl or fluorinated substrates, potentially leading to the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.
-
Metabolic Pathways: : The presence of fluorine atoms can influence the metabolic pathways of the compound, leading to the formation of metabolites with distinct biological activities.
Comparison with Similar Compounds
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be compared with other similar compounds:
-
1-Cyclopropyl-3,3-difluoro-2-hydroxycyclobutene: : This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
-
1-Cyclopropyl-3,3-difluoro-2-chlorocyclobutene:
-
1-Cyclopropyl-3,3-difluoro-2-aminocyclobutene:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, two fluorine atoms, and a methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10F2O |
|---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene |
InChI |
InChI=1S/C8H10F2O/c1-11-7-6(5-2-3-5)4-8(7,9)10/h5H,2-4H2,1H3 |
InChI Key |
RAKWVWQTWDJIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CC1(F)F)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


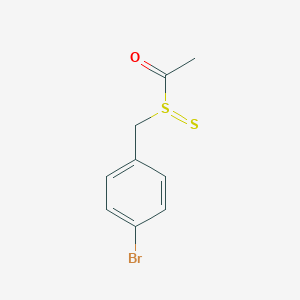
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
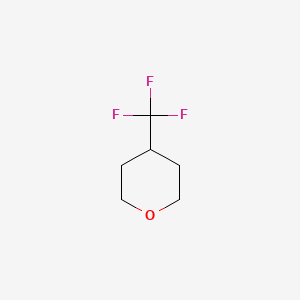
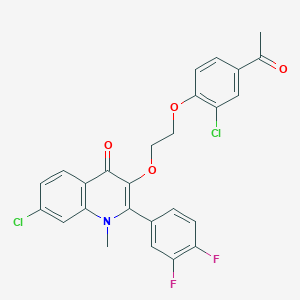
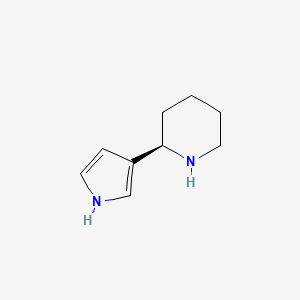
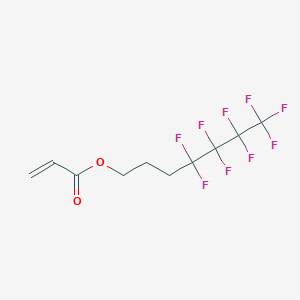
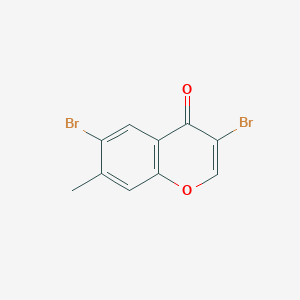
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
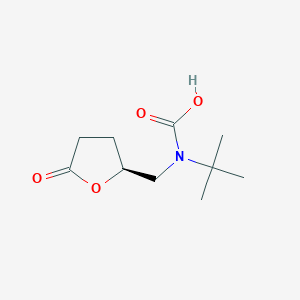
![4-(Bromomethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12857855.png)
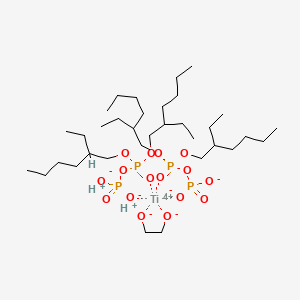
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
